molecular formula C13H16ClNO B171734 (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone CAS No. 19202-07-4

(4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone

Cat. No. B171734
CAS RN: 19202-07-4
M. Wt: 237.72 g/mol
InChI Key: JLONTIZITXBHKW-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)phenylmethanone”, also known as “4-Chlorobenzophenone”, is a chemical compound with the molecular formula C13H9ClO and a molecular weight of 216.663 . It is also known by other names such as “p-Chlorobenzophenone”, “p-CBP”, and "4-Chlorophenyl phenyl ketone" .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)phenylmethanone” can be viewed using specific software that can interpret 2D Mol files or computed 3D SD files .


Physical And Chemical Properties Analysis

“(4-Chlorophenyl)phenylmethanone” has a molecular weight of 216.663 . More specific physical and chemical properties were not available in the sources I found.

Safety And Hazards

Safety data sheets for similar compounds suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(4-chlorophenyl)-(3-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-10-3-2-8-15(9-10)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLONTIZITXBHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297962
Record name (4-Chlorophenyl)(3-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone

CAS RN

19202-07-4
Record name NSC119824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Chlorophenyl)(3-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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